The Core Mechanism of Atr-IN-8 in DNA Repair: A Technical Guide
The Core Mechanism of Atr-IN-8 in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-8 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of Atr-IN-8 and its implications for cancer therapy, with a focus on its role in DNA repair. While specific quantitative data and detailed experimental studies on Atr-IN-8 are limited, this document extrapolates its function based on the well-characterized activities of the broader class of ATR inhibitors. Atr-IN-8 is identified in patent WO2021143821A1 as compound 3.[1][3][5][6]
The Central Role of ATR in DNA Damage Response
ATR is a serine/threonine-specific protein kinase that plays a pivotal role in maintaining genomic integrity.[7] It is a key sensor of single-stranded DNA (ssDNA), which is a common intermediate in various forms of DNA damage, particularly during replication stress.[7] When replication forks stall due to DNA lesions, the accumulation of ssDNA coated by Replication Protein A (RPA) triggers the recruitment and activation of the ATR-ATRIP complex.[8][9] Once activated, ATR phosphorylates a multitude of substrates to initiate a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[4][9][10]
Mechanism of Action of Atr-IN-8
As an ATR inhibitor, Atr-IN-8 competitively binds to the ATP-binding site of the ATR kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1). The abrogation of the ATR-Chk1 signaling pathway disrupts the cellular response to DNA damage, leading to several key consequences:
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Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of the S and G2/M checkpoints, forcing cells with damaged DNA to proceed through the cell cycle. This premature entry into mitosis with unrepaired DNA can lead to mitotic catastrophe and cell death.[4]
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Increased Replication Stress: By inhibiting ATR, Atr-IN-8 can exacerbate replication stress. ATR normally functions to stabilize stalled replication forks; its inhibition can lead to fork collapse and the formation of lethal double-strand breaks (DSBs).
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Impairment of DNA Repair: ATR is directly and indirectly involved in multiple DNA repair pathways, including homologous recombination (HR).[4][11] Inhibition of ATR can impair the recruitment of essential HR proteins to sites of DNA damage, thereby compromising the cell's ability to repair DSBs accurately.
The therapeutic strategy behind using ATR inhibitors like Atr-IN-8 is often based on the concept of synthetic lethality. Many cancer cells have defects in other DNA damage response pathways (e.g., mutations in ATM or p53) and are therefore highly dependent on the ATR pathway for survival.[4] By inhibiting ATR, Atr-IN-8 can selectively kill cancer cells while sparing normal cells that have a fully functional DDR network.
Quantitative Data on ATR Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell Line (for cellular IC50) | Reference |
| Atr-IN-14 | ATR | - | - | LoVo (64 nM) | [3] |
| AZ20 | ATR | 5 | - | - | [3] |
| Elimusertib (BAY 1895344) | ATR | 7 | - | - | [3] |
| Gartisertib (VX-803) | ATR | 8 (pChk1) | <0.15 | - | [3] |
| ATR-IN-12 | ATR | 7 | - | - | [1] |
| ATR-IN-18 | ATR | 0.69 | - | LoVo (37.34 nM) | [1] |
Key Experimental Protocols
The investigation of ATR inhibitors like Atr-IN-8 involves a range of cellular and biochemical assays. Below are detailed methodologies for key experiments.
ATR Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on ATR kinase activity.
Methodology:
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Reagents: Recombinant human ATR/ATRIP complex, biotinylated peptide substrate (e.g., a peptide containing a consensus ATR phosphorylation motif), ATP, and the test inhibitor (Atr-IN-8).
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Procedure:
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The ATR/ATRIP enzyme is incubated with the test inhibitor at various concentrations in a kinase reaction buffer.
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The kinase reaction is initiated by the addition of the peptide substrate and ATP.
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The reaction is allowed to proceed for a defined period at 30°C and then stopped.
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The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo) or a fluorescence-based assay.
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-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Western Blotting for Phospho-Chk1
Objective: To assess the inhibition of ATR signaling in cells.
Methodology:
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Cell Culture and Treatment:
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Cancer cell lines (e.g., HeLa, U2OS) are cultured to 70-80% confluency.
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Cells are pre-treated with various concentrations of the ATR inhibitor for a specified time.
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DNA damage is induced using agents like hydroxyurea (HU) or ultraviolet (UV) radiation to activate the ATR pathway.
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-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Western Blotting:
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Protein concentration is determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin).
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After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
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-
Data Analysis: The band intensities are quantified, and the ratio of phospho-Chk1 to total Chk1 is calculated to determine the extent of ATR inhibition.
Clonogenic Survival Assay
Objective: To evaluate the long-term effect of the ATR inhibitor on the reproductive viability of cancer cells, often in combination with a DNA damaging agent.
Methodology:
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Cell Seeding: A known number of cells are seeded in 6-well plates and allowed to attach overnight.
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Treatment: Cells are treated with the ATR inhibitor, a DNA damaging agent (e.g., cisplatin or radiation), or a combination of both.
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Colony Formation: The treatment is removed, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
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Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
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Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the mechanism of action of Atr-IN-8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATR-IN-8 2672511-20-3 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 8. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]
